![molecular formula C13H12N2 B1617899 Fluorene-2,3-diamine CAS No. 49670-63-5](/img/structure/B1617899.png)
Fluorene-2,3-diamine
Overview
Description
Fluorene-2,3-diamine, also known as 2,7-Diaminofluorene, is an organic compound with the molecular formula C13H12N2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of new fluorine-containing diamine monomers has been reported. The proposed diamines have been prepared through the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .Molecular Structure Analysis
The molecular weight of Fluorene-2,3-diamine is 196.248 Da .Chemical Reactions Analysis
Fluorene-2,3-diamine has been used in the synthesis of new fluorine-containing diamine monomers. These monomers were designed with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .Scientific Research Applications
Gas Transport Properties
Fluorene-2,3-diamine derivatives have been utilized in the preparation of thermally induced rigid membranes with improved gas permeability. These membranes show promising applications in gas separation performance due to their physical and chemical properties, as evidenced in a study by Lu et al. (2017).
Polymer Synthesis and Applications
Fluorene-2,3-diamine derivatives are key in synthesizing organosoluble and light-colored fluorinated polyimides. These polymers exhibit high thermal stability, good solubility in organic solvents, and possess low dielectric constants, making them suitable for applications in electronic devices. This is detailed in research by Yang and Chiang (2004) and Yang, Hsiao, and Hsu (2002).
Thermally Stable Materials for Electronic Devices
Fluorene-based hole-transporting materials (HTMs) demonstrate enhanced thermal stability, beneficial for the durability of organic light-emitting diodes (OLEDs). These materials also exhibit efficient injection of holes, contributing to higher quantum efficiencies in OLEDs, as reported by Loy, Koene, and Thompson (2002).
Aromatic Polyamides and Polyimides
Research by Yang and Lin (1993) has shown that fluorene-2,3-diamine derivatives can be used to synthesize polyamides and polyimides with high thermal stability and solubility, useful in various industrial applications.
Enhanced Solubility and Stability in Polyimides
Studies like Rafiee and Golriz (2014) have demonstrated the use of fluorene-2,3-diamine derivatives in creating polyimides with improved solubility and thermal stability, advantageous for advanced material applications.
Photophysical Properties for Light-Harvesting Materials
Fluorene derivatives are employed in the synthesis of light-harvesting materials due to their photophysical properties. Research on fluorene-based polyamines by Thomas et al. (2006) explores their use in organic light emitting diodes (OLEDs).
Safety And Hazards
Future Directions
Fluorene-2,3-diamine has potential applications in the synthesis of new fluorine-containing diamine monomers, which could be used to create polyimides with reduced charge transfer complex (CTC) interactions . Additionally, fluorene-based macrocycles and organic nanogrids have been highlighted for their potential applications .
properties
IUPAC Name |
9H-fluorene-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMQNGXARGLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964334 | |
Record name | 9H-Fluorene-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorene-2,3-diamine | |
CAS RN |
49670-63-5 | |
Record name | Fluorene-2,3-diamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluorene-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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